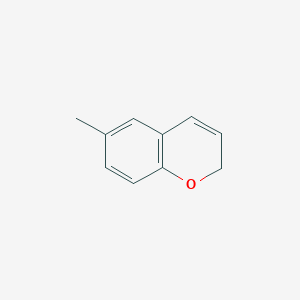

6-Methyl-2H-chromene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18385-83-6 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

6-methyl-2H-chromene |

InChI |

InChI=1S/C10H10O/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-5,7H,6H2,1H3 |

InChI Key |

JCSJECFXHPZAOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC=C2 |

Origin of Product |

United States |

Research Findings on 2h Chromene Derivatives

Anticancer Activity

A substantial volume of research highlights the significant anticancer potential of 2H-chromene derivatives. Studies have reported considerable cytotoxic effects against a range of human cancer cell lines, with ongoing efforts focused on elucidating structure-activity relationships to identify potent lead compounds. For instance, organoiron complexes incorporating chromene structures have demonstrated notable cytotoxicity in the MCF-7 breast cancer cell line. frontiersin.org Similarly, novel hybrid molecules, such as flavanone-chromene conjugates and benzo[h]chromene derivatives, have exhibited potent antiproliferative activity against multiple cancer cell lines, often with IC50 values in the low micromolar or even sub-micromolar range. nih.gov The strategic incorporation of functional groups, such as sulfonamides, has also yielded derivatives with significant cytotoxic properties, with some compounds outperforming established chemotherapeutic agents in in vitro assays. nih.gov Specific derivatives, like 6-methoxy-2H-chromene-3-carboxylic acid, have also shown promising activity against breast cancer cells, underscoring the therapeutic promise of this scaffold.

Table 1: Selected 2H-Chromene Derivatives Exhibiting Anticancer Activity

| Compound Class/Example | Specific Derivative/Reference | Target Cell Line(s) | Reported Activity (IC50/EC50) | Notes |

|---|---|---|---|---|

| Organoiron Complexes | Compounds 56 and 57 | MCF-7 | IC50: 15.6 µM, 29.3 µM | Cytotoxicity observed. frontiersin.org |

| Flavanone-Chromene Hybrid | Compound 61 | HCT-116, HepG-2, A-549, MCF-7 | IC50: 1.08–2.42 µg/mL | Remarkable potency. nih.gov |

| Benzo[h]chromenes | Compounds 59 and 60 | Various cancer cell lines | IC50: 0.7–3.0 µg/mL, 0.8–1.4 µg/mL | Higher anticancer activity. nih.gov |

| Sulfonamide Chromenes | Compound 7 | T47D (Breast Cancer) | IC50: 8.8 µM | More cytotoxic than doxorubicin (B1662922) (IC50: 9.8 µM). nih.gov |

| Chromene Carboxylic Acid | 6-Methoxy-2H-chromene-3-carboxylic acid | MCF-7 | IC50: 8.01 µM | Promising activity. |

| Isoxazole/Triazolylmethoxy Chromenes | Various derivatives | Human cancer cells | IC50: ~20 µM | Promising anticancer activity. caribjscitech.com |

Ring Cyclization Reactions for 2H-Chromene Formation

Other Biological Activities

Beyond their anticancer properties, 2H-chromene derivatives have demonstrated a wide array of other significant biological activities. Research has highlighted their potential as antimicrobial and antiprotozoal agents. For instance, certain benzo[h]chromene derivatives have shown notable activity against Trypanosoma cruzi and Leishmania species, with some compounds outperforming reference drugs in terms of potency. nih.gov Furthermore, chromene derivatives have been investigated for their inhibitory effects on enzymes such as human carbonic anhydrases (hCA IX and XII), which are implicated in various diseases, including cancer. Specific derivatives have exhibited high potency and selectivity towards these enzymes. tandfonline.com Studies have also reported anti-inflammatory effects, with compounds demonstrating the ability to reduce inflammation in preclinical models. Additionally, the antioxidant properties of various chromene derivatives have been explored, indicating their potential in combating oxidative stress. researchgate.netbiointerfaceresearch.com

Table 2: Selected 2H-Chromene Derivatives Exhibiting Other Biological Activities

| Compound Class/Example | Specific Derivative/Reference | Biological Activity | Target/Organism | Reported Activity | Notes |

|---|---|---|---|---|---|

| Benzo[h]chromenes | Compounds 1a, 1b, 2a, 3f | Antiprotozoal | T. cruzi | IC50: 19.2 µM, 37.3 µM, 68.7 µM, 24.7 µM | Superior to benznidazole (B1666585) (IC50: 54.7 µM). nih.gov |

| 2H-Chromene Derivatives | EMAC10164d | hCA IX/XII Inhibition | hCA IX, hCA XII | Ki: 0.46 µM, 0.80 µM | Potent and selective inhibitor. tandfonline.com |

| 2H-Chromene Derivatives | EMAC10163b | hCA IX/XII Inhibition | hCA IX, hCA XII | Ki: 0.53 µM, 0.47 µM | Potent and selective inhibitor. tandfonline.com |

| Chromene Derivatives | (Unspecified) | Anti-inflammatory | Mouse model | Reduced inflammation | Demonstrated efficacy. |

| Chromene Chalcones | 1-(6-methoxy-2H-chromen-3-yl)-3-phenylpropen-1-ones | Antileishmanial | Leishmania major | Excellent activity | Chloro-substituted derivatives. researchgate.net |

Compound List

6-Methyl-2H-chromene

2H-chromene

4H-chromene

2H-chromene-2-one

4H-chromene-4-one

Coumarins

Iso-coumarins

Furanocoumarins

Pyranocoumarins

Bis-coumarins

Flavanones

Benzo[h]chromenes

Chromenopyridines

Organoiron complexes (compounds 56, 57)

Flavanone-chromene hybrid (compound 61)

Sulfonamide chromenes (compound 7)

6-Methoxy-2H-chromene-3-carboxylic acid

Chromene N-hydroxyureas (compounds 43, 55)

Benzo[h]chromene diesters (compounds 1a, 1b)

Benzo[h]chromene-triazole derivatives (compounds 2a–2i, 3a–3i)

EMAC10164d

EMAC10163b

Chromene-based chalcones

Isoxazole-functionalized 2H-chromenes

2-(1,2,3-triazolylmethoxy)-functionalized 2H-chromenes

KL-1156

Biological Activity Profiling of 2h Chromene Derivatives: in Vitro Studies

Anti-Cancer and Anti-Proliferative Research of 2H-Chromene Derivatives

No published data is currently available on the cytotoxic effects of 6-Methyl-2H-chromene against the following cancer cell lines:

Due to the absence of cytotoxicity data, there have been no studies to elucidate the molecular mechanisms through which this compound might exert any anti-cancer effects.

Elucidation of Molecular Mechanisms of Anti-Cancer Action

Inhibition of Aromatase Activity

While the broader class of coumarins (2H-chromen-2-ones) has been investigated for aromatase inhibition, specific in vitro studies focusing on this compound derivatives are not extensively detailed in the current body of research. The primary anti-cancer investigations for this specific scaffold have centered on other mechanisms of action.

Modulation of Nuclear Factor Kappa B (NF-kB) Pathway

The Nuclear Factor Kappa B (NF-kB) signaling pathway is a critical regulator of inflammatory responses and is implicated in the development of cancer. nih.gov Certain chromene derivatives have been identified as potential inhibitors of this pathway. nih.govresearchgate.net

A related compound, 6-methylcoumarin (B191867) (6-MC), has been shown to exert anti-inflammatory effects by modulating the NF-kB pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. mdpi.comnih.gov Mechanistic studies revealed that 6-MC inhibits the degradation of IκB-α, a key step that prevents the translocation of NF-kB into the nucleus where it would activate pro-inflammatory genes. mdpi.com This was accompanied by a reduction in the phosphorylation of the mitogen-activated protein kinase (MAPK) family proteins. nih.gov Similarly, a novel heterocyclic curcumin (B1669340) analogue, BAT3, demonstrated potent NF-kB inhibition by preventing NF-kB/DNA binding. mdpi.com These findings suggest that the chromene scaffold, including methylated derivatives, can interfere with the NF-kB signaling cascade. mdpi.commdpi.com

Induction of Apoptosis in Cancer Cells

A primary mechanism by which 2H-chromene derivatives exhibit anti-cancer activity is through the induction of apoptosis, or programmed cell death. orientjchem.orgresearchgate.net Various studies have demonstrated the pro-apoptotic effects of these compounds across a range of human cancer cell lines.

For instance, 2-aryl-3-nitro-2H-chromene derivatives have been designed as apoptosis-inducing agents. researchgate.net One potent compound in this series, 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene, showed an IC50 value of 0.2 μM against the MCF-7 breast cancer cell line. researchgate.net Flow cytometry analysis of other 2H-chromene-based hydrazones confirmed their ability to arrest the cell cycle at the G2/M phase and induce apoptosis in a dose-dependent manner. researchgate.net Similarly, pyranochromene derivatives have been shown to induce apoptosis in MCF-7 cells. researchgate.netbiointerfaceresearch.com

Further research into novel benzo[h]chromene derivatives revealed that they suppressed cell growth in acute myeloid leukemia (HL-60) cells by triggering apoptosis through both extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways. tandfonline.com

Targeted Interactions with Cancer-Related Proteins

The anti-cancer effects of 2H-chromene derivatives are often linked to their direct interaction with specific proteins that are crucial for cancer cell survival and proliferation.

One significant target is tubulin. Certain 4H-chromene analogs induce apoptosis by interacting with the colchicine-binding site on tubulin, which obstructs its polymerization and leads to G2/M cell-cycle arrest. nih.gov

Another class of targets is the carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. nih.gov A series of 2H-chromene derivatives were synthesized and evaluated for their inhibitory activity against these isoforms. nih.gov The compound EMAC10163b, featuring a 4′-methoxyphenyl-7-oxoethoxy moiety, was a notable inhibitor of both hCA IX and hCA XII with Kᵢ values of 0.53 µM and 0.47 µM, respectively. nih.gov

Additionally, some chromene derivatives have been investigated as inhibitors of protein kinases, such as DNA-dependent protein kinase (DNA-PK), to enhance the efficacy of DNA-damaging cancer therapies. orientjchem.org

Anti-Microbial Investigations of 2H-Chromene Derivatives

The chromene scaffold is also recognized for its broad-spectrum antimicrobial properties.

Anti-Bacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 2H-chromene have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govscielo.org.zaammanu.edu.jo A variety of synthesized chromene derivatives have been tested against common pathogenic strains.

In one study, novel coumarin (B35378) derivatives were tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). scielo.org.za The results indicated that most compounds exhibited considerable antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 10 to 16 mL⁻¹. scielo.org.za Another study synthesized 2-amino-4H-chromenes and found several compounds to be potent antibacterial agents against Gram-positive bacteria, including Bacillus anthracis and S. aureus. nih.gov

The table below summarizes the antibacterial activity of selected 4H-chromene derivatives against representative bacterial strains. nanobioletters.com

| Compound | Concentration (µl) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |

| 4a | 60 | 16 | 17 |

| 4i | 60 | 17 | 15 |

| 4n | 60 | 18 | 19 |

| 4p | 30 | 19 | 18 |

| 4p | 60 | 21 | 20 |

| 4q | 60 | 15 | 18 |

| Ciprofloxacin (Standard) | 30 | 24 | 25 |

Data sourced from an in vitro antimicrobial evaluation of ultrasonically synthesized 2-Amino-3-Cyano-4H-Chromene Derivatives. nanobioletters.com

Activity Against Staphylococcus aureus and Staphylococcus epidermidis (Including Multidrug-Resistant Strains)

A significant area of research has been the evaluation of 2H-chromene derivatives against pathogenic staphylococci, including multidrug-resistant (MDR) strains which pose a major global health threat. nih.govscimarina.org

A series of halogenated 3-nitro-2H-chromenes were synthesized and tested for their anti-staphylococcal potential. nih.govresearchgate.net The study found that while mono-halogenated compounds showed moderate activity (MIC values of 8–32 μg/mL), the introduction of multiple halogen atoms significantly enhanced antibacterial potency. nih.govscimarina.org Tri-halogenated 3-nitro-2H-chromenes displayed potent activity with MIC values in the range of 1–8 μg/mL. nih.govresearchgate.net

The most effective compound in the series was 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s), which demonstrated powerful antibacterial action against MDR strains of both S. aureus and S. epidermidis. nih.govscimarina.org

The table below presents the Minimum Inhibitory Concentration (MIC) values for this lead compound against various staphylococcal strains. nih.gov

| Bacterial Strain | MIC of Compound 5s (μg/mL) |

| S. aureus ATCC 29213 | 4 |

| S. aureus (MRSA, clinical isolate) | 4 |

| S. epidermidis ATCC 12228 | 1 |

| S. epidermidis (MRSE, clinical isolate 1) | 4 |

| S. epidermidis (MRSE, clinical isolate 2) | 2 |

Data sourced from a study on Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. nih.gov

These findings highlight the potential of the 3-nitro-2H-chromene scaffold as a basis for developing new agents to combat resistant staphylococcal infections. nih.gov

Activity Against Klebsiella planticola and Micrococcus luteus

The antibacterial potential of 2H-chromene derivatives has been a subject of scientific investigation, with studies exploring their efficacy against a range of bacterial pathogens. Research into new 3-[{(3-(2'-Nitrophenyl)}2-propenoyl]-4-hydroxy-6-methyl-2H-chromene-2-ones has included in vitro evaluation against various bacterial strains. wjpsronline.com While specific studies on this compound derivatives against Klebsiella planticola were not prominent in the reviewed literature, related research has demonstrated the activity of 2-amino-4H-chromene derivatives against the closely related species, Klebsiella pneumoniae. researchgate.net

In the case of Micrococcus luteus, certain coumarin derivatives have shown antibacterial effects. For instance, the 5,7-dihydroxy-4-trifluoromethylcoumarin (B14430985) derivative was found to have a minimum inhibitory concentration (MIC) of 1.5 mM against this bacterium. Plant-derived compounds have also been investigated more broadly for their antimicrobial properties against antibiotic-resistant strains of Micrococcus luteus. nih.gov

Anti-Viral Spectrum (e.g., Anti-HIV Activity)

The 2H-chromene scaffold is a key feature in a variety of compounds exhibiting a broad spectrum of antiviral activities. scielo.org.za A significant area of this research has focused on the development of antiretroviral agents. Studies have shown that certain coumarin derivatives possess the ability to inhibit retroviral enzymes such as reverse transcriptase, protease, and integrase.

A series of synthesized 6-acetyl-coumarin derivatives demonstrated notable inhibitory activity against Human Immunodeficiency Virus-1 (HIV-1) infection in C8166 T-cell lines. Within this series, compounds featuring electron-withdrawing groups on an attached phenyl ring were particularly effective. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the most potent of these derivatives.

| Compound | Substitution (Part B, Phenyl Ring) | Anti-HIV-1 Activity (IC50) |

| 2h | 3,4-dimethoxy | 0.35 µM |

| 2g | 4-fluoro | 4.5 µM |

| 2a | 4-chloro | 4.7 µM |

Data sourced from in vitro antiretroviral activity assays.

Beyond HIV, the antiviral potential of chromene derivatives extends to other viruses. For instance, certain 2,2-dimethyl-2H-chromene derivatives have been rationally designed as phytovirucides that inhibit the virion assembly of the Potato Virus Y (PVY). Additionally, other research has explored the activity of specific 2H-chromene derivatives against the influenza A (H1N1) virus and the tobacco mosaic virus.

Research on Metabolic Disorder Modulation by 2H-Chromene Derivatives

Derivatives of 2H-chromene have emerged as compounds of interest in the modulation of metabolic disorders, with research focusing on their potential as anti-diabetic and anti-dyslipidemic agents.

Anti-Diabetic Activity

The anti-diabetic properties of 2H-chromene derivatives have been investigated through multiple mechanisms, including the inhibition of key digestive enzymes and the activation of nuclear receptors involved in glucose metabolism. rsc.org

A novel series of 2-imino and 2-oxo-2H-chromene-6-sulfonamide derivatives has been synthesized and evaluated for potential anti-diabetic activity. rsc.org These compounds were screened for their ability to inhibit α-amylase, an enzyme crucial for carbohydrate digestion. The derivatives exhibited significant inhibitory action, with inhibition percentages (IP) ranging from 93.4% to 96.6% at a concentration of 100 μg/mL. rsc.org

The half-maximal inhibitory concentration (IC50) was determined for these compounds, revealing potent activity at the micromolar level for most derivatives. The results for the most active compounds are detailed below in comparison to the standard drug, Acarbose. rsc.org

| Compound | Chemical Name/Structure | α-Amylase IC50 (µM) |

| Derivative 9 | 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative | 1.08 ± 0.02 |

| Derivative 2 | 3-cyano-2-imino-2H-chromene-6-sulfonamide | 1.76 ± 0.01 |

| Acarbose | Standard Inhibitor | 0.43 ± 0.01 |

Data from in vitro α-amylase inhibitory assays. rsc.org

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that plays a critical role in adipocyte differentiation and glucose metabolism, making it a key target for anti-diabetic drugs. rsc.org The most active α-amylase inhibiting 6-sulfonamide-2H-chromene derivatives were further assessed for their impact on insulin (B600854) sensitivity and glucose metabolism via in vitro PPAR-γ transactivation assays. rsc.org

The study found that two derivatives, in particular, showed notable potency, exhibiting lower IC50 values than the standard drug Pioglitazone, indicating a stronger activation of the PPAR-γ receptor. This suggests these compounds may improve insulin sensitivity. rsc.org

| Compound | Chemical Name/Structure | PPAR-γ Activity (IC50) | Fold Increase vs. Pioglitazone |

| Derivative 2 | 3-cyano-2-imino-2H-chromene-6-sulfonamide | 3.152 ± 0.03 µg/mL | ~1.55x |

| Derivative 9 | 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative | 3.706 ± 0.32 µg/mL | ~1.32x |

| Pioglitazone | Standard Agonist | 4.884 ± 0.29 µg/mL | - |

Data from in vitro PPAR-γ transactivation assays. rsc.org

Anti-Dyslipidemic Potential

The coumarin (2H-chromen-2-one) nucleus is present in compounds proposed as lipid-lowering agents, which may address dyslipidemia, a condition characterized by abnormal levels of lipids like cholesterol and triglycerides in the blood. researchgate.net The therapeutic potential of these compounds is often linked to their antioxidant and vasodilator effects. researchgate.net

Specific research has been conducted on coumarin oxime ester derivatives to evaluate their hypolipidemic activities. ijper.org In experimental mouse models, these compounds demonstrated the ability to significantly decrease levels of both triglycerides and total cholesterol. ijper.org Further studies on derivatives such as 7,8-dihydroxy-3-(4-methylphenyl) coumarin have also assessed their lipid-lowering effects in hyperlipidemic rat models. researchgate.net These findings suggest that the 2H-chromene scaffold is a promising backbone for the development of new anti-dyslipidemic agents. researchgate.net

Hypolipidemic Effects

The potential of chroman analogs, structurally related to 2H-chromenes, to modulate lipid levels has been a subject of scientific inquiry. Studies comparing these derivatives to established hypolipidemic agents have provided insights into their efficacy. For instance, research in fasted normolipidemic rats compared the effects of various ethyl chroman-2-carboxylates to clofibrate (B1669205). nih.gov One analog, ethyl 6-chlorochroman-2-carboxylate, mirrored the action of clofibrate by reducing both serum and alpha-lipoprotein cholesterol concentrations. nih.gov In contrast, ethyl 6-phenylchroman-2-carboxylate did not affect serum cholesterol but did produce a slight increase in alpha-lipoprotein cholesterol. nih.gov These studies indicate that substitutions on the chroman ring system play a critical role in determining the specific hypolipidemic profile of the compound. nih.gov

Neurological and Central Nervous System (CNS) Studies of 2H-Chromene Derivatives

Anti-Convulsant Activity Assessment (e.g., Maximal Electroshock Test, Pentylenetetrazole Test, 6-Hz Seizure Test)

The anticonvulsant properties of 2H-chromene derivatives have been evaluated using standard preclinical models that represent different types of seizures.

The Maximal Electroshock (MES) Test , a model for generalized tonic-clonic seizures, is used to identify compounds that can prevent seizure spread. nih.govnih.gov In this test, newly synthesized 2H-chromene based hydrazones demonstrated protective effects. At specific doses, these compounds showed a 50% protection rate and a tendency to reduce mortality in the MES test, although they were not as potent as the standard drug phenytoin. researchgate.net

The Subcutaneous Pentylenetetrazole (scPTZ) Test induces myoclonic seizures and is used to assess the ability of a compound to raise the seizure threshold. nih.gov Unlike the reference drug diazepam, the tested 2H-chromene based hydrazones did not achieve 100% suppression of clonic seizures in the scPTZ model. researchgate.net However, they did dose-dependently increase the latency to the onset of these seizures and showed a trend towards reducing their incidence. researchgate.net The incidence of tonic hind limb extension and mortality was also significantly suppressed at the highest doses tested. researchgate.net

The 6-Hz Seizure Test is considered a model for therapy-resistant partial seizures. meliordiscovery.comtranspharmation.com In this specific test, research has indicated that 2H-chromene derivatives were generally less active than their coumarin counterparts. researchgate.net For example, certain coumarin compounds showed higher potency in the 6-Hz test than a comparable chromene analogue. researchgate.net

| Test Model | Derivative Class | Key Finding | Reference |

|---|---|---|---|

| Maximal Electroshock (MES) Test | 2H-Chromene Based Hydrazones | Showed 50% protection and a tendency to reduce mortality. | researchgate.net |

| Subcutaneous Pentylenetetrazole (scPTZ) Test | 2H-Chromene Based Hydrazones | Increased latency to clonic seizures and suppressed tonic extension and mortality at high doses. | researchgate.net |

| 6-Hz Seizure Test | 2H-Chromene Derivatives | Found to be less active than corresponding coumarin derivatives. | researchgate.net |

Anti-Cholinesterase Activity (Acetylcholinesterase and Butyrylcholinesterase Inhibition)

Derivatives of the 2H-chromene scaffold have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. mdpi.com A variety of substituted chromene and coumarin structures have been synthesized and evaluated.

A study on imino-2H-chromene derivatives identified compounds with inhibitory activity against both enzymes. One derivative bearing a benzyl (B1604629) pendant was found to be the best inhibitor of BuChE with an IC50 value of 3.3 μM and also showed inhibition of AChE. nih.gov Kinetic analysis revealed a mixed-type inhibition pattern against BuChE. nih.gov Another study focused on coumarylthiazole derivatives, finding that all synthesized compounds exhibited inhibitory activity against both cholinesterases. nih.gov A specific derivative, 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea, was the most active against AChE (IC50 = 4.58 μM), while another compound, 1-(4-fluorophenyl)-3-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)urea, showed the strongest inhibition against BuChE (IC50 = 4.93 μM). nih.gov

Furthermore, research on Coumarin–BMT hybrids, including a derivative of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, demonstrated potent bioactivities. nih.gov The most potent compounds in this series exhibited inhibition ratios of 86.60% and 87.48% at a concentration of 2 μM, with derivatives having electron-donating substituents showing higher inhibitory effects on AChE. nih.gov

| Derivative Class | Target Enzyme | Inhibitory Activity (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| Imino-2H-chromene (Compound 10a) | BuChE | IC50 = 3.3 μM | nih.gov |

| Imino-2H-chromene (Compound 10a) | AChE | 24.4% inhibition at 30 μM | nih.gov |

| Coumarylthiazole (Compound f8) | AChE | IC50 = 4.58 μM | nih.gov |

| Coumarylthiazole (Compound e31) | BuChE | IC50 = 4.93 μM | nih.gov |

| Coumarin–BMT Hybrid (Compound 8b) | AChE | 86.60% inhibition at 2 μM | nih.gov |

| Coumarin–BMT Hybrid (Compound 8e) | AChE | 87.48% inhibition at 2 μM | nih.gov |

P2Y6 Receptor Antagonism for Neurodegenerative Conditions

The P2Y6 receptor (P2Y6R) has emerged as a potential drug target for various inflammatory and degenerative conditions. doaj.orgnih.gov Research has focused on developing 2H-chromene derivatives as competitive antagonists for this receptor. researchgate.netresearchgate.net Initial investigations into 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives showed moderate affinity. nih.govresearchgate.net Subsequent studies revealed that long-chain amino-functionalized congeners displayed significantly enhanced affinity. doaj.orgresearchgate.net

A notable example is a 6-(Boc-amino-n-heptylethynyl) analogue (MRS4940), which had an IC50 of 162 nM in antagonizing UDP-induced Ca2+ mobilization in human P2Y6R-transfected cells. nih.gov This represented a 123-fold greater affinity than the corresponding unprotected primary alkylamine. nih.gov These structure-activity relationship (SAR) studies demonstrated that the affinity for the P2Y6R was highly dependent on the chain length, the point of attachment on the chromene ring, and the terminal functionality of the substituent. doaj.orgnih.gov

Anti-Depressant Properties

The antidepressant potential of 2H-chromene derivatives has been explored through both enzymatic inhibition and behavioral models. A series of novel 2H-chromene-3-carboxamide derivatives were synthesized and evaluated as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. semanticscholar.org Their antidepressant activity was also assessed using the Forced Swim Test (FST) and Tail Suspension Test (TST) in mice. semanticscholar.org One synthesized compound showed a reduced immobility time that was only slightly more than that observed with the standard drug fluoxetine. semanticscholar.org

Other studies on coumarin derivatives have also shown significant antidepressant activity in FST and TST models. nih.gov One of the most active compounds, 7-(2-(4-(4-fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one, was found to potentially mediate its effects by elevating levels of 5-hydroxytryptamine (5-HT) in the brain. nih.gov

Anti-Inflammatory and Analgesic Research

The dual activities of 2H-chromene derivatives as anti-inflammatory and analgesic agents have been a significant area of research, with many studies focusing on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.govnih.gov

A series of 2-trifluoromethyl-2H-chromene ethers were designed as novel COX-2 inhibitors. nih.gov One compound, E25, significantly suppressed the LPS-induced release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of COX-2 and iNOS. nih.gov This compound exhibited a potent inhibitory effect on human recombinant COX-2 with an IC50 of 70.7 ± 4.7 nM. nih.gov In rodent models, E25 demonstrated potent anti-inflammatory and analgesic efficacy, comparable or superior to indomethacin (B1671933) in carrageenan-induced paw edema and acetic acid-induced writhing tests. nih.gov

Another study evaluated a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method. nih.gov Several compounds showed significant reduction of paw edema, with two compounds surpassing the activity of indomethacin after 3 hours, achieving 44.05% and 38.10% inhibition, respectively. nih.gov Additionally, research on 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates identified several compounds as effective against TNF-α in vitro, with one compound showing an IC50 value of 0.047 ± 0.001 µM, compared to the standard prednisolone (B192156) (0.033 ± 0.002 µM). nih.gov This compound also showed a significant reduction in TNF-α and IL-6 in an in vivo LPS-induced mouse model. nih.gov

| Derivative Class | Test/Target | Result | Reference |

|---|---|---|---|

| 2-Trifluoromethyl-2H-chromene ether (E25) | Human recombinant COX-2 | IC50 = 70.7 ± 4.7 nM | nih.gov |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (Compound 4) | Carrageenan-induced rat paw edema | 44.05% inhibition at 3 hours | nih.gov |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (Compound 8) | Carrageenan-induced rat paw edema | 38.10% inhibition at 3 hours | nih.gov |

| 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (Compound 5k) | TNF-α Inhibition (in vitro) | IC50 = 0.047 ± 0.001 µM | nih.gov |

Anti-Oxidant Properties

The 2H-chromene scaffold is a core component of many compounds investigated for their antioxidant potential. In vitro studies have utilized various assays to determine the efficacy of these derivatives in scavenging free radicals and reducing oxidative stress.

Research into 6-methoxy-2H-chromene derivatives has demonstrated their capacity as free radical scavengers. asianpubs.org Two synthesized chalcones containing the 6-methoxy-2H-chromene ring, specifically 3-(6-Methoxy-2H-chromen-3-yl)-1-phenyl prop-2-en-1-one and 1-(6-methoxy-2H-chromen-3-yl)-3-phenyl prop-2-en-1-one, were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. asianpubs.org These compounds exhibited notable antioxidant activity, with IC50 values of 69 ± 0.38 µM and 67 ± 0.44 µM, respectively. asianpubs.org Their potential was also measured using the Ferric Reducing Antioxidant Power (FRAP) assay, confirming their ability to reduce ferric ions. asianpubs.org

Similarly, derivatives of 4-hydroxy-chromene-2-one have been assessed for their antioxidant capabilities. nih.gov These studies often highlight the role of the 4-hydroxy group in reducing chain reaction processes associated with oxidation. nih.gov The antioxidant potential of various C-3 substituted 4-hydroxy-2H-chromen-2-one derivatives was evaluated, with some compounds showing significant lipid peroxide scavenging capacity. nih.gov Other studies on newly synthesized coumarin derivatives, such as N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, have also shown improved antioxidant properties when tested against DPPH, hydrogen peroxide, and nitric oxide radicals. nih.gov A newly synthesized chromeno-pyrano-chromene derivative demonstrated good antioxidant activity with an IC50 value of 1.77μg/ml in the DPPH assay and 1.93μg/ml in a nitric oxide scavenging assay. imedpub.com

| Compound Derivative | Assay Method | Result (IC50) |

|---|---|---|

| 3-(6-Methoxy-2H-chromen-3-yl)-1-phenyl prop-2-en-1-one | DPPH Radical Scavenging | 69 ± 0.38 µM |

| 1-(6-methoxy-2H-chromen-3-yl)-3-phenyl prop-2-en-1-one | DPPH Radical Scavenging | 67 ± 0.44 µM |

| 2-[3, 4 di hydroxy phenyl] 3, 5, 14-trihydroxy 13- oxo 2H-chromeno [3141:5, 6] pyrano [2, 3-h] 4H-chromene 4-one | DPPH Radical Scavenging | 1.77µg/ml |

| 2-[3, 4 di hydroxy phenyl] 3, 5, 14-trihydroxy 13- oxo 2H-chromeno [3141:5, 6] pyrano [2, 3-h] 4H-chromene 4-one | Nitric Oxide Scavenging | 1.93µg/ml |

Anti-Trypanosomal Activity (e.g., Against Trypanosoma cruzi)

Derivatives of 2H-chromene have emerged as a significant class of compounds in the search for new therapeutic agents against Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. jst.go.jpnih.gov In vitro assays have confirmed the trypanocidal activity of various natural and synthetic chromenes. nih.gov

One study investigated five natural chromenes isolated from Piper gaudichaudianum and P. aduncum, along with seven semi-synthetic derivatives. nih.gov These compounds were tested against the epimastigote forms of Trypanosoma cruzi. nih.gov The results indicated that derivatives with electron-donating groups as substituents on the aromatic ring displayed potent trypanocidal activity. nih.gov The most active compound identified was [(2S)-methyl-2-methyl-8-(3″-methylbut-2″-enyl)-2-(4′-methylpent-3′-enyl)-2H-chromene-6-carboxylate], which showed an IC50 value of 2.82 µM, making it nearly four times more potent than the reference drug, benznidazole (B1666585). jst.go.jpnih.gov

Further research has explored other chromene scaffolds. A series of 3-nitro-2-phenyl-2H-chromene analogues were identified as inhibitors of T. cruzi glucokinase (TcGlcK), a potential drug target. mdpi.com Two of these compounds, GLK2-003 and GLK2-004, inhibited TcGlcK with IC50 values of 6.1 µM and 4.8 µM, respectively, and also demonstrated notable in vitro activity against the infective forms of the parasite. mdpi.com Additionally, synthesized benzo[h]chromene derivatives have shown promising results; compound 1a from this series exhibited an IC50 value of 19.2 µM against T. cruzi, outperforming benznidazole in the same assay. mdpi.com

| Compound Derivative | Target Organism/Enzyme | Result (IC50) |

|---|---|---|

| [(2S)-methyl-2-methyl-8-(3″-methylbut-2″-enyl)-2-(4′-methylpent-3′-enyl)-2H-chromene-6-carboxylate] | Trypanosoma cruzi (epimastigotes) | 2.82 µM |

| Benzo[h]chromene derivative (1a) | Trypanosoma cruzi | 19.2 µM |

| 3-Nitro-2-phenyl-2H-chromene analogue (GLK2-003) | T. cruzi glucokinase (TcGlcK) | 6.1 µM |

| 3-Nitro-2-phenyl-2H-chromene analogue (GLK2-004) | T. cruzi glucokinase (TcGlcK) | 4.8 µM |

Other Investigated Biological Activities (e.g., β-Secretase Inhibition, Vascular-Disrupting, Blood Platelet Antiaggregating)

Beyond antioxidant and anti-trypanosomal effects, 2H-chromene derivatives have been evaluated for a range of other biological activities in vitro.

β-Secretase (BACE1) Inhibition: The inhibition of β-secretase (BACE1) is a key therapeutic strategy for Alzheimer's disease. nih.govnih.gov A novel series of phenylimino-2H-chromen-3-carboxamide derivatives were investigated as BACE1 inhibitors. nih.gov Docking studies suggested that the phenyl-imino group of the scaffold interacts favorably with the enzyme's active site. nih.gov In a FRET-based assay, the most potent synthesized compound from this series displayed an IC50 value for BACE1 of 98 nM. nih.gov These derivatives also demonstrated good inhibitory activity on Aβ production in N2a-APPswe cells. nih.gov

Vascular-Disrupting Activity: Vascular-disrupting agents (VDAs) represent a class of anticancer drugs that target established tumor blood vessels. researchgate.netresearchgate.net Plant-derived compounds are a prominent source of VDAs. researchgate.net While direct studies on simple this compound derivatives as VDAs are not extensively documented in the retrieved literature, related flavonoid structures, which contain a chromone (B188151) core, have been investigated. Flavone acetic acid (FAA) and its analogue DMXAA (5,6-dimethylxanthenone-4-acetic acid), which includes a related heterocyclic system, are well-known VDAs that have undergone significant preclinical and clinical investigation. researchgate.netresearchgate.net

Blood Platelet Antiaggregating Activity: Several coumarin (2H-chromen-2-one) derivatives have been studied for their ability to inhibit platelet activation and aggregation. mdpi.comnih.gov One study investigated six coumarin derivatives and found they inhibited adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation by affecting the active form of the glycoprotein (B1211001) GPIIb/IIIa on platelets. mdpi.comnih.gov Another study quantified the antiplatelet activity of various polyphenols, including the coumarin derivative esculetin, which showed an inhibition of 53.83 ± 7.87%. nih.gov The inhibitory effects of these compounds are often dose-dependent. mdpi.comnih.gov Research on a novel thiazole (B1198619) derivative showed potent inhibition of platelet aggregation induced by both collagen and ADP, with IC50 values of 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively. healthbiotechpharm.org

| Biological Activity | Compound Derivative Class | Assay / Target | Result |

|---|---|---|---|

| β-Secretase Inhibition | Phenylimino-2H-chromen-3-carboxamide | BACE1 Enzyme | IC50 = 98 nM |

| Blood Platelet Antiaggregating | Coumarin derivatives | ADP-induced aggregation | Inhibitory activity observed |

| Blood Platelet Antiaggregating | Esculetin (a coumarin derivative) | Platelet aggregation | 53.83 ± 7.87% inhibition |

| Blood Platelet Antiaggregating | Thiazole derivative R4 | Collagen-induced aggregation | IC50 = 0.55 ± 0.12 µM |

| Blood Platelet Antiaggregating | Thiazole derivative R4 | ADP-induced aggregation | IC50 = 0.26 ± 0.20 µM |

Structure Activity Relationship Sar Investigations of 2h Chromene Derivatives

SAR Specific to Target Receptors and Enzymes

SAR for α-Amylase and PPAR-γ Modulation

Research into 2H-chromene derivatives has identified potent antidiabetic agents that target α-amylase and modulate Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). Studies on 6-sulfonamide-2H-chromene derivatives have demonstrated significant inhibitory activity against α-amylase, an enzyme crucial for carbohydrate digestion. Specifically, derivatives such as 3-cyano-2-imino-2H-chromene-6-sulfonamide (compound 2) and 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (compound 9) exhibited promising IC50 values of 1.76 ± 0.01 μM and 1.08 ± 0.02 μM, respectively, in inhibiting α-amylase, compared to the reference drug Acarbose (IC50 = 0.43 ± 0.01 μM) rsc.orgnih.govresearchgate.net. The SAR analysis indicated that the presence of a carboxamide group at the third position and a carbonyl group at the second position of the 2H-chromene nucleus are vital for potent α-amylase inhibition nih.gov.

Furthermore, these 6-sulfonamide-2H-chromene derivatives have shown significant potential as PPAR-γ agonists, which are known to improve insulin (B600854) sensitivity and glucose metabolism. Derivatives 2 and 9 displayed PPAR-γ activity with IC50 values of 3.152 ± 0.03 μg/mL and 3.706 ± 0.32 μg/mL, respectively, outperforming the reference drug Pioglitazone (IC50 = 4.884 ± 0.29 μg/mL) rsc.orgnih.govresearchgate.net. Another study highlighted a specific derivative, (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, which demonstrated both PPAR-γ activation (EC50 = 3.7 μg/mL) and α-amylase inhibition (IC50 = 1.76 μM), suggesting a dual mechanism for potential therapeutic benefit vulcanchem.com.

Table 1: Structure-Activity Relationship of 6-Sulfonamide-2H-Chromene Derivatives for α-Amylase Inhibition

| Compound | Structure Description | α-Amylase IC50 (μM) | Reference |

| 2 | 3-cyano-2-imino-2H-chromene-6-sulfonamide | 1.76 ± 0.01 | rsc.orgnih.govresearchgate.net |

| 9 | 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide | 1.08 ± 0.02 | rsc.orgnih.govresearchgate.net |

| Acarbose | (Reference antidiabetic drug) | 0.43 ± 0.01 | rsc.orgnih.govresearchgate.net |

Nuclear Factor Kappa B (NF-kB) Inhibition SAR

The 2H-chromene scaffold has also been extensively explored for its potential to inhibit Nuclear Factor kappa B (NF-κB), a key transcription factor involved in inflammatory and immune responses. SAR studies on various 2H-chromene derivatives, particularly those based on the 3,4-dihydro-2H-benzo[h]chromene core, have identified potent NF-κB inhibitors. For instance, N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives have demonstrated excellent inhibitory activity against NF-κB, often surpassing that of lead compounds like KL-1156 frontiersin.orgnih.govresearchgate.netorientjchem.orgnih.gov. Specifically, derivative 1i was noted for its outstanding inhibitory effect on LPS-induced NF-κB transcriptional activity researchgate.netorientjchem.org.

Further investigations into methyl-substituted chroman derivatives revealed that 6-methylchroman-2-carboxamide (B15128646) derivatives with specific phenyl ring substitutions exhibited potent NF-κB inhibitory activity. Compounds featuring a 4-chloro (2s) or 2-hydroxy (2b) phenyl group showed IC50 values in the range of 20.2–24.0 μM, which were slightly more potent than the reference compound KL-1156 (IC50 = 43.9 μM) researchgate.net. Additionally, other chromene derivatives, such as N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M), have shown significant inhibition of LPS-induced NF-κB transcriptional activity by suppressing IκBα phosphorylation and NF-κB translocation, thereby exhibiting anti-inflammatory properties jst.go.jp.

Table 2: Structure-Activity Relationship of Methylchroman Derivatives for NF-κB Inhibition

| Compound | Structure Description | NF-κB IC50 (μM) | Reference |

| 2s | 6-methylchroman-2-carboxamide derivative with 4-Cl phenyl | 20.2 | researchgate.net |

| 2b | 6-methylchroman-2-carboxamide derivative with 2-OH phenyl | 24.0 | researchgate.net |

| KL-1156 | (Reference compound) | 43.9 | researchgate.net |

Derivatization Strategies for Enhanced Bioactivity

The inherent versatility of the 2H-chromene scaffold allows for extensive derivatization, enabling the fine-tuning of biological activity. Various synthetic strategies are employed to introduce diverse functional groups and structural modifications, aiming to improve potency, selectivity, and pharmacokinetic properties.

Common synthetic routes for 2H-chromene derivatives include multicomponent reactions, which offer efficiency and atom economy. For example, the reaction of salicylaldehydes with activated methylene (B1212753) compounds, often in the presence of catalysts like ammonium (B1175870) acetate (B1210297) or molecular sieves, provides access to a wide array of 2H-chromene structures rsc.orgnih.govdntb.gov.uasemanticscholar.org. Strategies involving ring cyclization, Suzuki cross-coupling, and modifications of existing chromene frameworks are also widely utilized nih.govdntb.gov.ua.

To enhance bioactivity, specific derivatization approaches have proven effective:

Sulfonamide Introduction: The incorporation of sulfonamide moieties, particularly at the 6-position of the 2H-chromene nucleus, has led to potent antidiabetic agents targeting α-amylase and PPAR-γ rsc.orgnih.govresearchgate.net. The nature of substituents at positions 2 and 3 of the chromene ring also significantly impacts α-amylase inhibitory potency nih.gov.

Phenyl Ring Substitutions: For NF-κB inhibitory activity, modifications on the N-phenyl ring of chromene-2-carboxamide derivatives have been crucial. The presence of electron-donating or electron-withdrawing groups, such as chloro (4-Cl) or methoxy (B1213986) (4-OMe) groups, has been shown to enhance activity researchgate.net. Similarly, halogen substituents (e.g., fluorine, chlorine) at the 6-position of the 2H-chromene scaffold can improve potency for other targets, such as P2Y6R antagonists nih.gov.

Core Scaffold Modification: Altering the chroman moiety of lead compounds, as seen in the development of 3,4-dihydro-2H-benzo[h]chromene-2-carboxamides, has yielded derivatives with superior NF-κB inhibitory and anti-proliferative activities researchgate.netorientjchem.orgnih.gov.

These derivatization strategies, guided by SAR studies, are instrumental in optimizing the pharmacological profiles of 2H-chromene derivatives for various therapeutic applications.

Computational Chemistry and in Silico Studies of 2h Chromene Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. This method is crucial for understanding how 2H-chromene derivatives interact with various biological targets.

Chromene derivatives have demonstrated significant potential as anticancer agents, and molecular docking studies have been instrumental in identifying their targets and elucidating their binding mechanisms. Various studies have explored the interactions of chromene scaffolds with proteins implicated in cancer progression. For instance, certain 2H-chromene-based hydrazone derivatives have shown potent antiproliferative activities against breast cancer cell lines, with specific compounds exhibiting strong binding affinities to targets like the human HER2 receptor x-mol.net. Other chromene derivatives have been investigated for their interactions with tubulin protein researchgate.net, and enzymes such as EGFR and B-RAF kinase orientjchem.org.

One study docked a 3-(cyclohexylthio)-4-hydroxy-6-methyl-2H-chromen-2-one derivative against CDKS proteins, aiming to identify new anticancer agents tandfonline.com. Furthermore, chromene Schiff bases have been studied for their DNA binding properties, with docking analyses performed against DNA models, revealing strong binding constants bohrium.com.

Table 1: Molecular Docking Scores and Potency Against Cancer Targets

| Compound/Derivative | Target Protein/Cell Line | Binding Affinity/IC50 Value | Reference |

| 10r (2H-chromene-based hydrazone) | Human HER2 receptor | ~ -10 kcal/mol | x-mol.net |

| 10r | MCF-7 (Breast Cancer) | 9.12 ± 0.45 μM | x-mol.net |

| 12b (2H-chromene-based hydrazone) | MCF-7 (Breast Cancer) | 10.71 ± 0.67 μM | x-mol.net |

| 74 (Chromene derivative) | Hep2 (Cancer Cell Line) | 0.75 ± 0.06 μM | orientjchem.org |

| 74 | A549 (Cancer Cell Line) | 4.0 ± 0.35 μM | orientjchem.org |

| 74 | HeLa (Cancer Cell Line) | 9.0 ± 0.73 μM | orientjchem.org |

| 28, 31c, 33 (Chromene derivatives) | EGFR | 1.4, 1.9, 1.2 µM | orientjchem.org |

| 28, 31c, 33 (Chromene derivatives) | B-RAF kinase | 2.7, 2.9, 2.6 µM | orientjchem.org |

| Chromene Schiff base (Compound 3) | B-DNA dodecamer | -8.4 to -9.3 kcal/mol | bohrium.com |

| Chromene Schiff base (Compound 3) | Hexamer | -7.8 to -7.9 kcal/mol | bohrium.com |

The gamma-aminobutyric acid (GABA) system is a primary inhibitory neurotransmitter system in the central nervous system. Chromene derivatives have been explored for their potential to modulate GABA receptors, which is relevant for neurological conditions such as epilepsy. Molecular docking studies have been employed to understand the binding of these derivatives to the GABA(A) receptor researchgate.netgoogle.co.indntb.gov.ua. For instance, coumarin (B35378)/2H-chromene aroyl hydrazones were subjected to docking studies against the GABA(A) receptor to elucidate their mechanism of action as potential anticonvulsants researchgate.net. Specific derivatives demonstrated significant anticonvulsant activity in in vivo models, with docking studies supporting their interaction with the GABA receptor researchgate.net.

Table 2: Efficacy of Chromene Derivatives in GABA Receptor Related Studies

| Compound/Derivative | Target Receptor/Assay | ED50 Value (mg kg⁻¹) | Reference |

| 2H-chromene aroyl hydrazone 8b | GABA(A) receptor (MES test) | 12.51 | researchgate.net |

| 2H-chromene aroyl hydrazone 8b | GABA(A) receptor (PTZ test) | 127.10 | researchgate.net |

| 2H-chromene aroyl hydrazone 4b | GABA(A) receptor (MES test) | 68.66 | researchgate.net |

| 2H-chromene aroyl hydrazone 4c | GABA(A) receptor (6-Hz test) | 94.34 | researchgate.net |

The P2Y6 receptor (P2Y6R) is a Gq-coupled receptor that plays a role in inflammatory and degenerative conditions. 2H-chromene derivatives have been investigated as antagonists of this receptor. Studies have synthesized various substituted 2H-chromene derivatives and evaluated their affinity for the P2Y6R, often measuring their ability to inhibit UDP-induced calcium mobilization in transfected cells nih.govresearchgate.netnih.gov. Research has shown that modifications at specific positions, such as the 6-position, can significantly enhance affinity. For example, 6-fluoro and 6-chloro analogues exhibited improved potency, while a 6-(Boc-amino-n-heptylethynyl) analogue demonstrated particularly high affinity nih.govresearchgate.net.

Table 3: P2Y6 Receptor Antagonist Potency of 2H-Chromene Derivatives

| Compound/Derivative | Target Receptor | IC50 Value | Reference |

| 6-(Boc-amino-n-heptylethynyl) analogue 30 (MRS4940) | hP2Y6R | 162 nM | nih.gov |

| 6-fluoro analogue 11 | hP2Y6R | 1–2 µM | researchgate.net |

| 6-chloro analogue 12 | hP2Y6R | 1–2 µM | researchgate.net |

| 5- or 8-Triethylsilylethynyl analogue 26 (MRS4853) | hP2Y6R | 0.46 µM | researchgate.net |

| 6,8-difluoro analogue 27 | hP2Y6R | 2.99 µM | researchgate.net |

| 3-nitro-2-(trifluoromethyl)-2H-chromene derivative 3 | P2Y6R | µM range | nih.gov |

| 6-bromo analogue 4 (3-nitro-2-(trifluoromethyl)-2H-chromene) | P2Y6R | Moderate affinity | nih.gov |

Cholinesterase inhibitors are a key therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine (B1216132) levels in the brain. Chromene derivatives have emerged as promising candidates in this area. Studies have synthesized and evaluated various chromene-based compounds, including imino-2H-chromenes, for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) jst.go.jpnih.govresearchgate.netresearchgate.net. Molecular docking and in vitro assays have confirmed the ability of these derivatives to bind to the active sites of cholinesterase enzymes. Specific compounds have shown potent inhibition, with IC50 values in the micromolar range, and some exhibit selectivity for one enzyme over the other nih.govresearchgate.netresearchgate.net.

Table 4: Cholinesterase Inhibition Potency of Chromene Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | % Inhibition (at 30 µM) | Reference |

| 10c (Imino-2H-chromene) | BACE1 | 6.31 μM | N/A | nih.govresearchgate.net |

| 10a (Imino-2H-chromene) | BuChE | 3.3 μM | N/A | nih.govresearchgate.net |

| 10a (Imino-2H-chromene) | AChE | N/A | 24.4% | nih.govresearchgate.net |

| 1,3,4-Oxadiazole-2-thiol derivatives (e.g., 6q) | AChE | 11.73–27.36 µM | N/A | researchgate.net |

| 1,3,4-Oxadiazole-2-thiol derivatives (e.g., 6q) | BuChE | 21.83–39.43 µM | N/A | researchgate.net |

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For 2H-chromene derivatives, DFT calculations are employed to optimize molecular geometries, predict electronic properties, and understand reactivity.

DFT calculations, commonly employing methods like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), are used to determine the most stable three-dimensional structure of chromene derivatives tandfonline.combohrium.comnih.goviucr.orgresearchgate.netorientjchem.orgresearchgate.nettandfonline.comdlsu.edu.phx-mol.netresearchgate.net. These optimizations yield precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding molecular conformation and predicting interactions with biological targets. Beyond geometry, DFT calculations also provide insights into electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, molecular electrostatic potential (MEP) surfaces, and reactivity indices. These parameters help in predicting chemical reactivity, charge distribution, and potential sites for intermolecular interactions.

For example, DFT simulations on 6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine at the B3LYP/6-311G(d,p) level resulted in optimized geometries that were within 1% of experimental values, with a calculated HOMO-LUMO gap of 4.12 eV, indicating moderate reactivity . Similarly, studies on other chromene derivatives have reported optimized geometries and calculated HOMO-LUMO gaps, such as 4.53 eV for one derivative researchgate.net and 4.245 eV for another iucr.org.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, is crucial for understanding a molecule's reactivity and electronic transitions. These parameters, often calculated using DFT, provide insights into electron donation and acceptance capabilities. While specific FMO data for 6-Methyl-2H-chromene was not detailed in the provided search results, studies on related heterocyclic compounds have utilized DFT to determine HOMO-LUMO energy gaps, which are indicative of a molecule's stability and potential for charge transfer processes researchgate.netresearchgate.netresearchgate.net. Such analyses are fundamental for predicting chemical behavior and optical properties.

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping, often visualized as Molecular Electrostatic Potential (MEP) maps, illustrates the distribution of electron density and identifies regions of positive and negative electrostatic potential within a molecule. These maps are vital for predicting sites of electrophilic and nucleophilic attack. Search results indicate that for certain heterocyclic derivatives, MEP maps reveal negative potential regions around electronegative atoms like oxygen and nitrogen, and positive potential sites around hydrogen atoms researchgate.net. Specific ESP mapping data for this compound was not detailed in the reviewed literature.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic properties using computational methods offers valuable confirmation of synthesized structures and aids in understanding molecular behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectral data for this compound have been reported. The chemical shifts provide characteristic signals for the protons and carbons within the molecule. For instance, experimental ¹H NMR data for this compound (5b) in CDCl₃ showed signals at δ/ppm = 7.10 (td, J = 7.8, 1.7 Hz, 1H), 6.96 (dd, J = 7.4, 1.8 Hz, 1H), 6.86 (td, J = 7.4, 1.1 Hz, 1H), 6.77 (dt, J = 8.1, 1.0 Hz, 1H), 6.42 (dtd, J = 9.8, 1.9, 0.7 Hz, 1H), 5.77 (dt, J = 9.8, 3.6 Hz, 1H), and 4.83 (dd, J = 3.6, 1.9 Hz, 2H) semanticscholar.org. The corresponding ¹³C NMR data included signals at δ/ppm = 155.7, 138.1, 129.6, 127.7, 125.5, 120.1, 117.4, 116.6, and 76.5 semanticscholar.org. ¹H NMR data for a related derivative, Diethyl this compound-2,3-dicarboxylate, also provided specific chemical shift assignments unibo.it.

Vibrational Frequencies: While detailed vibrational frequency predictions for this compound were not explicitly found in the provided snippets, computational studies often predict IR and Raman spectra. These predictions are based on DFT calculations and can be correlated with experimental vibrational data, aiding in structural confirmation and understanding molecular vibrations mangaloreuniversity.ac.in. Discussions on deuterium (B1214612) labeling also touch upon the impact on vibrational frequencies marquette.edu.

Computational Studies on Thermodynamic Properties

Computational methods can predict various thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are essential for understanding the stability and feasibility of chemical reactions. DFT calculations, often coupled with solvation models like COSMO-RS, can provide insights into these properties. For this compound, DFT calculations have been employed to obtain orbital energies and free energies of solvation in acetone (B3395972) semanticscholar.org. However, specific thermodynamic data (e.g., formation enthalpy, entropy values) for this compound were not detailed in the available search results.

Elucidation of Reaction Mechanisms via DFT

Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms by calculating transition states, activation energies, and reaction pathways. DFT has been used to study reaction mechanisms in the synthesis of various heterocyclic compounds, including chromene derivatives unibo.itmarquette.edu. For example, DFT has been employed to understand regioselectivity in hydrocupration reactions marquette.edu and to analyze potential reaction pathways in the synthesis of chromene derivatives unibo.it. However, specific detailed reaction mechanisms for this compound elucidated via DFT were not found within the provided search snippets.

In Silico Pharmacokinetic Predictions (Excluding Toxicity Profiles)

In silico methods are increasingly used to predict pharmacokinetic properties, which are crucial for drug development. These predictions help in assessing how a compound is absorbed, distributed, metabolized, and excreted by the body.

Assessment of Blood-Brain Barrier (BBB) Permeability

The ability of a compound to cross the Blood-Brain Barrier (BBB) is a critical factor for drugs targeting the central nervous system. In silico models, such as Quantitative Structure-Property Relationship (QSPR) studies and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five, Veber's rules), are employed to predict BBB permeability. While coumarins generally have been discussed in the context of BBB permeability and cell membrane penetrability researchgate.net, specific in silico predictions for this compound regarding its BBB permeability were not detailed in the provided search results.

Future Directions and Research Opportunities in 2h Chromene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2H-chromene derivatives is an area of continuous innovation, with a significant push towards environmentally benign and efficient processes. nih.gov Future research will likely focus on refining and expanding these "green" methodologies.

Key areas for development include:

Catalyst Innovation: The exploration of novel catalysts, such as nanocatalysts and biocatalysts like lipase, can offer high yields and selectivity under mild conditions. benthamdirect.commdpi.com The use of readily available and inexpensive catalysts, for instance, aqueous sodium hypochlorite (B82951) (bleach), presents a cost-effective and eco-friendly alternative for synthesizing amino-chromenes. tandfonline.com

Energy-Efficient Reactions: Techniques like microwave-assisted synthesis and visible-light-induced protocols are gaining traction. nih.govresearchgate.netrsc.org These methods often lead to significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating. nih.govnih.gov

Sustainable Solvents: The use of green solvents like glycerol (B35011) or water-ethanol mixtures minimizes the reliance on volatile and hazardous organic solvents, aligning with the principles of green chemistry. rsc.orgbohrium.com

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple reactants in a single step, reducing waste and simplifying purification processes. tandfonline.comnih.gov Future work could focus on designing novel MCRs for the stereoselective synthesis of complex 2H-chromene analogues.

Interactive Table: Comparison of Synthetic Methodologies for Chromenes

| Methodology | Key Features | Advantages | Future Research Focus |

| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. nih.gov | Rapid reaction times, increased yields, improved purity. nih.gov | Optimization for large-scale synthesis and solvent-free conditions. |

| Green Catalysis | Employs eco-friendly catalysts (e.g., nanocatalysts, bleach). benthamdirect.comtandfonline.com | Low toxicity, reusability, cost-effectiveness. nih.gov | Development of highly selective and recyclable catalyst systems. |

| Visible Light-Induced Synthesis | Utilizes visible light as an energy source, often catalyst-free. rsc.org | Mild reaction conditions, high energy efficiency, sustainability. | Broadening the scope of substrates and reaction types. |

| Glycerol-Promoted Synthesis | Uses glycerol as a reusable and non-toxic solvent. bohrium.com | Environmentally friendly, biodegradable solvent, simple workup. | Exploring its use for a wider range of chromene derivatives. |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The 2H-chromene nucleus is a versatile scaffold known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgnih.gov However, the full therapeutic potential of many derivatives, including 6-Methyl-2H-chromene, remains largely untapped.

Future research should be directed towards:

Broad-Spectrum Screening: Systematically screening libraries of 2H-chromene analogues against a diverse range of biological targets. This could reveal unexpected activities in areas such as neurodegenerative diseases, metabolic disorders, and emerging infectious diseases. nih.gov

Targeting Drug Resistance: Investigating the efficacy of novel 2H-chromenes against drug-resistant strains of bacteria, fungi, and cancer cell lines is a critical area of research. researchgate.net Some chromenes have shown the potential to overcome resistance mechanisms, such as the overexpression of efflux pumps in cancer cells. nih.gov

Mechanism of Action Studies: For compounds that show promising activity, detailed mechanistic studies are essential to identify their precise molecular targets and pathways. For instance, chromenes have been identified as inhibitors of carbonic anhydrase IX and XII, which are associated with hypoxic tumors. unica.it

Development of Specialized Agents: Research into chromene derivatives as selective monoamine oxidase (MAO) inhibitors for Parkinson's disease or as modulators of signaling pathways in inflammatory diseases represents a promising frontier. nih.govnih.gov

Interactive Table: Known and Potential Biological Activities of 2H-Chromene Derivatives

| Biological Activity | Known Examples/Targets | Potential Future Applications |

| Anticancer | Tubulin polymerization inhibitors, targeting various cancer cell lines (MCF-7, HepG-2, A549). nih.govorientjchem.org | Selective inhibitors of tumor-associated enzymes (e.g., Carbonic Anhydrases), agents overcoming multidrug resistance. nih.govunica.it |

| Antimicrobial | Activity against Gram-positive bacteria and fungi. nih.govnih.gov | Development of drugs for multi-drug resistant pathogens, anti-biofilm agents. researchgate.net |

| Neuroprotective | Modulation of signaling pathways, potential for Alzheimer's treatment. nih.gov | Development of selective MAO-B inhibitors for Parkinson's disease. nih.gov |

| Anti-inflammatory | Therapeutic effects against edema and arthritis models. nih.gov | Selective modulators of inflammatory pathways with improved side-effect profiles. |

| Antiviral | Activity reported against various viruses. nih.gov | Screening against emerging viral threats and drug-resistant viral strains. |

Advanced SAR Studies and Rational Design of Next-Generation 2H-Chromene Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. drugdesign.orgmonash.edu For the 2H-chromene scaffold, systematic SAR exploration is key to unlocking its full therapeutic potential.

Future directions in this area include:

Systematic Structural Modifications: A focused investigation into how modifications at various positions of the this compound ring affect biological activity. This includes altering the methyl group at position 6, as well as introducing a diverse range of substituents on both the pyran and benzene (B151609) rings. nih.govnih.gov

Pharmacophore Modeling: Identifying the key structural features (pharmacophores) necessary for a desired biological activity. This knowledge allows for the rational design of new molecules with enhanced performance. azolifesciences.com

Molecular Hybridization: Combining the 2H-chromene scaffold with other known pharmacologically active motifs (e.g., thiazolidinone, pyrazolone) to create hybrid molecules with potentially synergistic or novel activities. mdpi.comresearchgate.netresearchgate.net The goal is to design molecules that can interact with multiple biological targets or exhibit improved drug-like properties.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational (in silico) and experimental methods has become a paradigm in modern drug discovery, significantly reducing the time and cost associated with developing new therapeutic agents. jddhs.commdpi.com This integrated approach is particularly valuable for exploring the vast chemical space of 2H-chromene derivatives.

Future research will increasingly rely on:

Virtual Screening and Molecular Docking: Using computational models of biological targets to screen large virtual libraries of 2H-chromene compounds. openmedicinalchemistryjournal.comfrontiersin.org This helps in identifying promising candidates for synthesis and experimental testing. ijpsjournal.com Molecular docking can predict the binding modes of these compounds, offering insights into the molecular basis of their activity. ekb.eg

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules at an early stage. ijpsjournal.com This allows researchers to prioritize compounds with favorable pharmacokinetic and safety profiles, reducing late-stage failures.

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can provide a deeper understanding of the relationship between the three-dimensional structure of a molecule and its biological activity. nih.gov These models are powerful tools for guiding the design of more potent and selective inhibitors. nih.gov

Iterative Design-Synthesize-Test Cycles: The integration of these computational predictions with experimental validation creates a powerful, iterative cycle. Computational tools guide the design of new analogues, which are then synthesized and tested. The experimental results, in turn, are used to refine and improve the computational models, accelerating the journey from initial hit to optimized lead compound. jddhs.com

Q & A

Q. Reagents and Conditions Table

| Reagent | Role | Conditions |

|---|---|---|

| Ethyl acetoacetate | Methyl group donor | Reflux in ethanol |

| Malononitrile | Cyano group incorporation | Acidic/neutral catalyst |

| Ammonium acetate | Catalyst | 130°C, 2–4 hours |

| Silica gel column | Purification | Hexane:EtOAc (8:2) |

How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound derivatives?

Advanced

Byproduct formation often arises from incomplete cyclization or competing side reactions (e.g., dimerization). Optimization strategies include:

- Temperature control : Maintaining reflux temperatures (e.g., 80–100°C) to ensure complete cyclization without decomposition .

- Catalyst screening : Testing alternative catalysts like p-toluenesulfonic acid (PTSA) or ionic liquids to improve regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while ethanol minimizes side reactions due to its moderate polarity .

- In-situ monitoring : Using TLC or HPLC to track reaction progress and terminate before byproduct accumulation .

What spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

Basic

Standard characterization includes:

- ¹H/¹³C NMR : To confirm substituent positions and chromene ring formation. For example, the methyl group at C6 appears as a singlet (~δ 2.3 ppm), and the chromene olefinic protons resonate at δ 5.5–6.5 ppm .

- IR spectroscopy : Absorption bands for C=O (1650–1700 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) confirm the chromene structure .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

- Melting point analysis : Sharp melting points indicate purity .

How can SHELXL be employed to resolve crystallographic ambiguities in this compound structures?

Advanced

SHELXL is critical for refining crystal structures, particularly for resolving disorder or thermal motion artifacts:

- Disorder modeling : Use PART instructions to split disordered atoms (e.g., methyl groups) into multiple positions .

- Thermal parameter restraints : Apply SIMU/DELU restraints to suppress unrealistic anisotropic displacement parameters .

- Twinned data refinement : For twinned crystals (common in chromenes), employ the TWIN/BASF commands to refine twin laws .

- Validation tools : Check R1/wR2 residuals and ADDSYM alerts to detect missed symmetry .

Q. Example Refinement Metrics

| Parameter | Value (6-Methoxy-4-methyl-2H-chromen-2-one ) |

|---|---|

| Space group | P2₁/c |

| R1 (I > 2σ(I)) | 0.039 |

| wR2 (all data) | 0.098 |

| CCDC deposition no. | 849654 |

How should researchers address contradictions in biological activity data for this compound derivatives?

Advanced

Contradictions often arise from assay variability or structural heterogeneity. Mitigation strategies include:

- Dose-response standardization : Report IC₅₀ values with 95% confidence intervals and use positive controls (e.g., acarbose for α-amylase assays) .

- Structural verification : Confirm compound purity via X-ray crystallography or NOESY NMR to rule out isomer interference .

- Statistical validation : Apply ANOVA or t-tests to compare replicates and ensure reproducibility .

What are the best practices for reporting crystallographic data of this compound derivatives in publications?

Basic

Follow IUCr guidelines:

- Data deposition : Submit CIF files to the Cambridge Structural Database (CSD) or CCDC .

- Table formatting : Include unit cell parameters, space group, and refinement residuals (R1/wR2) .

- Figure clarity : Label thermal ellipsoids at 50% probability and highlight hydrogen bonds with dashed lines .

How can in silico methods complement experimental studies on this compound’s bioactivity?

Q. Advanced

- Docking studies : Use AutoDock Vina to predict binding modes to targets like α-amylase. Validate with MD simulations (e.g., 100 ns runs in GROMACS) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

- ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic profiles .

What advanced techniques resolve overlapping signals in the NMR spectra of complex chromene derivatives?

Q. Advanced

- 2D NMR : COSY identifies coupled protons, while HSQC/TOCSY resolves crowded regions .

- Variable temperature NMR : Suppress dynamic effects (e.g., ring flipping) by acquiring spectra at low temperatures (−40°C) .

- DFT calculations : Predict chemical shifts using Gaussian09 and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.